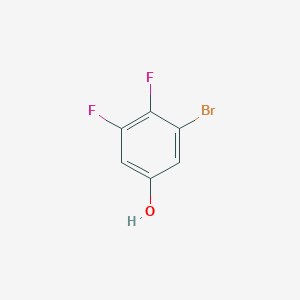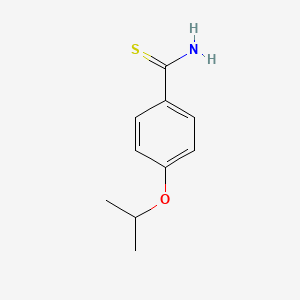
4-(Propan-2-yloxy)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Propan-2-yloxy)benzene-1-carbothioamide” is a chemical compound with the molecular formula C10H13NOS . It has a molecular weight of 195.28 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Propan-2-yloxy)benzene-1-carbothioamide” is 1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available data.Applications De Recherche Scientifique
Molecular Structure and Conformation : The crystal structure of related compounds such as N-(2,6-Diisopropylphenyl)thioamide shows that molecules assemble via hydrogen bonds into helical chains. The thioamide moiety is twisted out of the plane of the benzene ring, indicating a significant structural characteristic that could be relevant for similar compounds like 4-(Propan-2-yloxy)benzene-1-carbothioamide (Omondi & Levendis, 2012).
Conformations in Solution : Research on similar compounds, such as various arenecarbothioamides, has involved measuring electric dipole moments in solution and analyzing the data in terms of molecular solute conformations. This type of research provides insights into the behavior of these compounds in different environments (Pappalardo & Gruttadauria, 1974).
Synthesis and Biological Evaluation : A study on the synthesis of (prop-2-ynyloxy)benzene derivatives, including biological evaluation, indicates that these compounds could have potential antiurease and antibacterial effects. This suggests possible applications in medicinal chemistry and drug development (Batool et al., 2014).
Anticancer and Antioxidant Effects : Another study focused on benzene sulfonamide derivatives, similar in structure to 4-(Propan-2-yloxy)benzene-1-carbothioamide, found potential anticancer effects against breast carcinoma cell lines. This suggests possible applications in cancer research and therapy (Mohamed et al., 2022).
Molecular Docking Studies : Molecular docking studies of new benzene sulfonamide drugs with anticancer and antioxidant effects have been conducted, providing insights into their potential interactions with biological targets. This research is critical for understanding how these compounds could be used in pharmacological applications (Mohamed et al., 2022).
Antimicrobial and Hypoglycemic Activities : Research into adamantane-isothiourea hybrid derivatives, which share a similar moiety with 4-(Propan-2-yloxy)benzene-1-carbothioamide, reveals significant antimicrobial and hypoglycemic activities. Such studies suggest potential applications in treating microbial infections and diabetes (Al-Wahaibi et al., 2017).
Corrosion Inhibition : Thiosemicarbazone derivatives have been studied for their corrosion inhibition properties in metal surfaces, indicating potential industrial applications in protecting materials from corrosion (Zaidon et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-propan-2-yloxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMBOSCTNGSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)
![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)
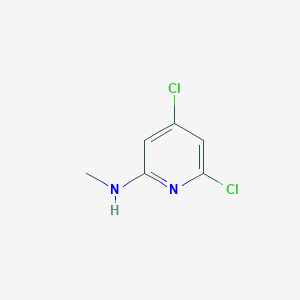
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
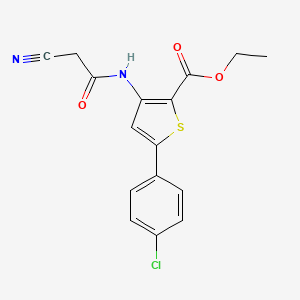
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)
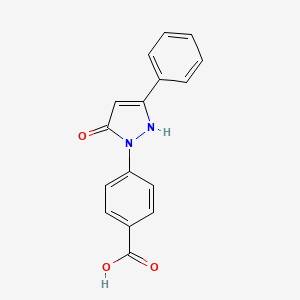

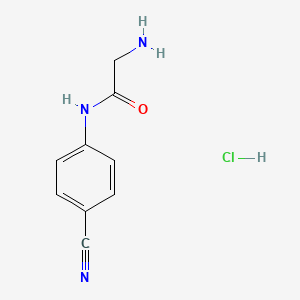
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2958098.png)

